molecular formula C12H12N2O B14395194 (4,5-Dihydro-1H-1,2-diazepin-1-yl)(phenyl)methanone CAS No. 87958-25-6

(4,5-Dihydro-1H-1,2-diazepin-1-yl)(phenyl)methanone

Cat. No.: B14395194
CAS No.: 87958-25-6
M. Wt: 200.24 g/mol
InChI Key: DGGMZSFGCHCOAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4,5-Dihydro-1H-1,2-diazepin-1-yl)(phenyl)methanone is a heterocyclic compound that contains a diazepine ring fused with a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,5-Dihydro-1H-1,2-diazepin-1-yl)(phenyl)methanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenyl-substituted hydrazine with a suitable carbonyl compound, followed by cyclization to form the diazepine ring. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques, which allow for the efficient and scalable production of heterocyclic compounds. These methods often utilize automated systems to control reaction parameters, ensuring consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

(4,5-Dihydro-1H-1,2-diazepin-1-yl)(phenyl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more complex diazepine derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s properties .

Scientific Research Applications

(4,5-Dihydro-1H-1,2-diazepin-1-yl)(phenyl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (4,5-Dihydro-1H-1,2-diazepin-1-yl)(phenyl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the compound’s structure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4,5-Dihydro-1H-1,2-diazepin-1-yl)(phenyl)methanone is unique due to its specific substitution pattern and potential for diverse chemical modifications. This makes it a versatile compound for various research and industrial applications .

Properties

CAS No.

87958-25-6

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

4,5-dihydrodiazepin-1-yl(phenyl)methanone

InChI

InChI=1S/C12H12N2O/c15-12(11-7-3-1-4-8-11)14-10-6-2-5-9-13-14/h1,3-4,6-10H,2,5H2

InChI Key

DGGMZSFGCHCOAS-UHFFFAOYSA-N

Canonical SMILES

C1CC=NN(C=C1)C(=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.